molecular formula C14H15NO5 B2748650 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 431890-25-4

6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2748650
CAS No.: 431890-25-4
M. Wt: 277.276
InChI Key: HVAFGQSQSXIIKR-UHFFFAOYSA-N
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Description

6-Methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound based on the 2H-chromene-3-carboxamide scaffold, a class of molecules recognized for its diverse research potential in medicinal chemistry. This coumarin derivative is provided for research use only and is not intended for diagnostic or therapeutic applications. The core structure of this compound is associated with significant interest in neuroscience research. Specifically, analogous 2H-chromene-3-carboxamide derivatives have been investigated as potent and selective inhibitors of the monoamine oxidase-B (hMAO-B) enzyme, a key target for managing neurological conditions . The structural features of this compound—including the 6-methoxy substitution on the coumarin ring and the N-(2-methoxyethyl) carboxamide side chain—are modifications that researchers explore to optimize binding affinity, selectivity, and pharmacokinetic properties. Its mechanism of action, inferred from closely related molecules, likely involves interaction with the enzyme's active site, potentially through hydrogen bonding and Pi-Pi interactions . Beyond neuroscience, the coumarin core is known for a wide spectrum of biological activities, making it a versatile scaffold in various research fields. Studies on similar compounds have reported investigations into anticancer, antimicrobial, and antioxidant activities . Researchers value this chemotype for developing new pharmacological tools and probing biochemical pathways. This product is strictly for laboratory research. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-18-6-5-15-13(16)11-8-9-7-10(19-2)3-4-12(9)20-14(11)17/h3-4,7-8H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAFGQSQSXIIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-oxochromene-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired amide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Chromene Modifications

N-(2-Carboxyphenyl)-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide (36b)
  • Structure : Shares the 6-methoxy chromene core but replaces the 2-methoxyethyl group with a 2-carboxyphenyl substituent.
  • Synthesis: Achieved via coupling of 3-carbonyl chloride with 2-aminobenzoic acid, yielding 69% (Method A) and 59% (Method B).
  • Physicochemical Properties : Melting point = 124–125°C; IR bands at 1726 cm⁻¹ (C=O) and 3287 cm⁻¹ (NH).
N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide
  • Structure : Features a 4-methoxyphenethyl group instead of 2-methoxyethyl.
  • Implications : The aromatic phenethyl group may increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Carboxamide Substituent Variations

N,N-Dibenzyl-6-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide
  • Structure : Incorporates N,N-dibenzyl groups on the carboxamide.
6-Bromo-8-Methoxy-N-(2-Methoxyethyl)-2-Oxo-2H-Chromene-3-Carboxamide
  • Structure : Adds a bromine atom at position 6 and a methoxy group at position 8 .
  • Molecular Weight : Increases to 356.17 g/mol due to bromine.
  • Electronic Effects : Bromine’s electron-withdrawing nature may alter the chromene ring’s electrophilicity, affecting reactivity in biological systems.

Brominated Derivatives

6-Bromo-N-(2,4-Dimethylphenyl)-2-Oxo-2H-Chromene-3-Carboxamide
  • Structure : Combines bromine at position 6 with a 2,4-dimethylphenyl carboxamide.
  • Applications : Brominated coumarins are often explored for antimicrobial activity due to enhanced stability and interaction with microbial enzymes.

Yield Comparison :

Compound Yield (%) Conditions Reference
Target Compound Not reported Likely similar to
N-(2-Carboxyphenyl) analog (36b) 69 (Method A) 2-aminobenzoic acid coupling
N,N-Dibenzyl analog Not reported Column chromatography purification

Structure-Activity Relationships (SAR)

  • Carboxamide Flexibility : The 2-methoxyethyl chain in the target compound balances solubility and steric effects, unlike rigid aromatic substituents (e.g., phenethyl or dibenzyl groups).
  • Halogenation : Bromine increases molecular weight and may improve stability but could reduce metabolic clearance.

Biological Activity

6-Methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C14H15NO5C_{14}H_{15}NO_{5}
Molecular Weight: 277.27 g/mol
CAS Number: 352560-40-8

The compound features a chromene core structure, which is known for its potential therapeutic properties. The presence of methoxy and ethyl groups enhances its lipophilicity, potentially improving bioavailability.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide effectively scavenge free radicals, which may help mitigate oxidative stress-related diseases.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies have reported that it inhibits the production of pro-inflammatory cytokines by modulating the NF-kB signaling pathway. This modulation leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Properties

6-Methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide has been evaluated for its anticancer potential. In cell line studies, it exhibited cytotoxic effects against various cancer types, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes linked to disease progression. For instance, it has been shown to inhibit lipoxygenase (5-LOX), an enzyme involved in inflammatory processes, thereby providing a therapeutic avenue for treating inflammatory diseases .

The biological activity of 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound binds to active sites on enzymes like 5-LOX, inhibiting their activity.
  • Signal Transduction Modulation: It modulates key signaling pathways such as NF-kB, resulting in reduced expression of inflammatory cytokines.
  • Induction of Apoptosis: It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
Anti-inflammatoryReduced cytokine production
AnticancerInduced apoptosis in cancer cells
Enzyme InhibitionInhibition of 5-LOX

Table 2: Comparison with Related Compounds

CompoundAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
6-Methoxy-N-(2-methoxyethyl)-carboxamideModerateHighHigh
N-(2-fluorophenyl)-6-methoxycarboxamideHighModerateModerate

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

In vivo experiments using a mouse model of inflammation showed that administration of this compound reduced paw edema significantly compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 6-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step organic reactions, such as:

  • Coumarin core formation : Condensation of salicylaldehyde derivatives with active methylene compounds under acidic conditions (e.g., acetic acid or H₂SO₄ catalysis) .
  • Carboxamide functionalization : Reaction of the coumarin-3-carboxylic acid intermediate with 2-methoxyethylamine using coupling agents like EDCI/HOBt or DCC in polar aprotic solvents (DMF, acetonitrile) .
  • Methoxy group introduction : Methoxylation at the 6-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
    Optimization parameters : Temperature (60–100°C), solvent polarity, and catalyst selection (e.g., piperidine for condensation steps) significantly affect yield and purity .

Q. How can researchers validate the structural integrity and purity of this compound?

Key analytical methods include:

  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., torsion angles between methoxyethyl and coumarin moieties) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assign methoxy (-OCH₃) and carboxamide (-CONH-) proton environments .
    • FT-IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and N-H bending modes .
  • HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted precursors) .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. nitro groups) at the 6-position influence biological activity?

Comparative studies on structurally analogous coumarins (e.g., 6-nitro derivatives) reveal:

  • Methoxy groups : Enhance lipophilicity and membrane permeability, improving cellular uptake in anticancer assays .
  • Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity, potentially enhancing reactivity with thiol-containing enzymes (e.g., glutathione S-transferase) but may reduce solubility .
    Methodological approach : Use molecular docking to compare binding affinities of substituent variants with target proteins (e.g., kinases) .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Conflicting data often arise from:

  • pH-dependent stability : The carboxamide group hydrolyzes under strongly acidic/basic conditions, altering solubility. Monitor degradation via LC-MS under varying pH (2–12) .
  • Solvent polarity effects : Methoxyethyl groups improve solubility in polar solvents (e.g., DMSO) but reduce it in non-polar media. Use Hansen solubility parameters to design solvent blends .
    Validation : Cross-reference thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to correlate stability with aggregation behavior .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify dominant interaction forces (e.g., hydrogen bonding vs. hydrophobic effects) .
  • Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to test hydrogen bonding dependencies .

Q. How can computational methods guide the design of derivatives with improved bioavailability?

  • ADMET prediction : Use QSAR models to optimize logP (target: 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • Molecular dynamics simulations : Simulate interactions with P-glycoprotein to predict efflux susceptibility .
  • Caco-2 permeability assays : Validate predictions experimentally using monolayer transport studies .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported crystallographic data for similar coumarin derivatives?

  • Cross-validation : Compare unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding networks with deposited CIF files (e.g., CCDC entries) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O vs. π-π stacking) to explain packing differences .

Q. What statistical approaches are recommended for analyzing dose-response relationships in biological assays?

  • Non-linear regression : Fit data to Hill or logistic models to calculate EC₅₀/IC₅₀ values (use GraphPad Prism or R packages) .
  • Bootstrap resampling : Estimate confidence intervals for poorly replicated datasets .

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